molecular formula C17H14N4OS B11073749 3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-

3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-

Cat. No.: B11073749
M. Wt: 322.4 g/mol
InChI Key: RXMXCJXZDTUASP-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound that features a quinazolinone moiety linked to a pyridine ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethyl-2-mercaptopyridine with 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The quinazolinone moiety can bind to enzyme active sites, inhibiting their activity. The sulfanyl bridge and pyridine ring contribute to the compound’s binding affinity and specificity. The cyanide group can also participate in interactions with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Uniqueness: 4,6-DIMETHYL-2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE stands out due to its unique combination of a quinazolinone moiety, a pyridine ring, and a cyanide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

4,6-dimethyl-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H14N4OS/c1-10-7-11(2)19-17(13(10)8-18)23-9-15-20-14-6-4-3-5-12(14)16(22)21-15/h3-7H,9H2,1-2H3,(H,20,21,22)

InChI Key

RXMXCJXZDTUASP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=NC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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